BABASSUAMIDOPROPYLAMINE OXIDE
Description
Babassuamidopropylamine Oxide is a surfactant derived from babassu oil, a natural oil extracted from the kernels of the babassu palm (Attalea speciosa). Its IUPAC name is Propane, 1-dimethylamino-3-[(1-oxobabassu)amino]-, N-oxide . Structurally, it consists of a propylamine backbone modified with a dimethylamino group and a babassu oil-derived fatty acid amide, which is oxidized to form the amine oxide moiety. This amphiphilic structure enables its primary function as a surfactant, reducing surface tension in cosmetic formulations and enhancing foam stability .
Its applications span shampoos, body washes, and cleansing products, where mildness and biodegradability are prioritized.
Properties
CAS No. |
124046-26-0 |
|---|---|
Molecular Formula |
C10H16N2O |
Synonyms |
BABASSUAMIDOPROPYLAMINE OXIDE |
Origin of Product |
United States |
Chemical Reactions Analysis
Thermal Decomposition (Cope Elimination)
Heating tertiary amine oxides like BAPAO induces elimination reactions. The Cope elimination mechanism involves:
-
Reaction : Intramolecular elimination to form alkenes and hydroxylamine derivatives.
-
Conditions : Elevated temperatures (~160°C).
-
Mechanism : A concerted syn-elimination, where the oxide oxygen abstracts a β-hydrogen, forming a double bond.
For BAPAO, this could yield:
This reaction is critical in surfactant degradation studies .
Acid-Base Reactions
As an amphoteric compound, BAPAO interacts with acids and bases:
-
Protonation in Acidic Media :
Protonated forms enhance solubility in acidic formulations. -
Deprotonation in Basic Media :
Stabilizes the zwitterionic structure, common in cosmetic and detergent formulations .
Oxidation-Reduction Behavior
Amine oxides can act as mild oxidizers or undergo reduction:
-
Reduction : Catalytic hydrogenation regenerates the parent amine:
-
Oxidation : Under strong oxidizing conditions (e.g., peroxides), further oxidation is unlikely due to the +1 oxidation state of nitrogen.
Surfactant-Specific Interactions
BAPAO’s reactivity in formulations includes:
-
Synergism with Other Surfactants :
-
Hydrolysis in Aqueous Media :
Stability depends on pH and temperature, with degradation accelerating above pH 10 or below pH 3.
Reactivity in Functional Formulations
-
Chelation : The oxide group may weakly coordinate metal ions (e.g., Ca²⁺, Mg²⁺), reducing hard water incompatibility in detergents.
-
Radical Scavenging : Amine oxides mitigate oxidative damage in cosmetic products by quenching free radicals.
Comparison with Similar Compounds
Key Differences in Functionality and Performance
Surfactant Efficacy :
- This compound excels in foam stabilization due to its amine oxide group, which enhances water solubility and reduces irritation compared to harsher sulfates .
- Babassuamidopropyl Betaine , being zwitterionic, offers superior mildness and compatibility with anionic surfactants (e.g., SLES), making it ideal for sulfate-free formulations .
Charge and Formulation Compatibility :
- The cationic nature of This compound may limit compatibility with anionic actives but improves deposition on hair or skin .
- Babassuamidopropalkonium Chloride ’s strong positive charge enhances antimicrobial activity but requires careful formulation to avoid precipitation .
Regulatory and Safety Profiles: Babassuamidopropyl Betaine has broader regulatory acceptance, likely due to its long history of use in sensitive-skin products .
Q & A
Q. What frameworks guide hypothesis testing for novel applications of this compound (e.g., drug delivery systems)?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses. For drug delivery, test biocompatibility via hemolysis assays and cellular uptake studies using fluorescently labeled micelles .
Data Management and Reporting
- Literature Review : Use Boolean operators (AND/OR/NOT) in databases like PubMed or SciFinder to identify peer-reviewed studies on amine oxide surfactants. Prioritize recent articles (post-2020) and gray literature (e.g., patents, technical reports) .
- Data Contradiction Analysis : Document all experimental conditions (e.g., pH, solvent purity) and use sensitivity analysis to identify variables causing discrepancies. Transparently report limitations in discussions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
